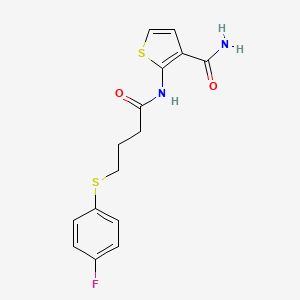
2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-(4-((4-Fluorophenyl)thio)butanamido)thiophene-3-carboxamide is characterized by a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a fluorophenyl group and a butanamido group.Scientific Research Applications
Synthesis and Polymer Development
The chemical compound shares structural similarities with various thiophene derivatives, which are pivotal in the synthesis of novel polyamides and polyimides. For instance, research by Hsiao et al. (2000) focused on the synthesis and properties of ortho-linked polyamides derived from aromatic compounds, demonstrating their high thermal stability and solubility in polar solvents, traits potentially shared by the compound due to its thiophene backbone (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry and Drug Design
Thiophene derivatives also play a crucial role in medicinal chemistry, as exemplified by the synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives by Thirunarayanan and Sekar (2013). These compounds, synthesized via a solvent-free method, have been studied for their spectral linearity, indicating their potential application in drug design due to their structural and electronic properties (Thirunarayanan & Sekar, 2013).
Antimicrobial and Antipathogenic Research
Compounds structurally related to the one have been evaluated for their antimicrobial properties. For example, Limban, Marutescu, and Chifiriuc (2011) investigated the antimicrobial activity of acylthioureas, revealing significant effects against bacteria known for biofilm formation. This suggests that similar thiophene-based compounds, including the one under discussion, could have potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Advanced Material Science
Furthermore, the structural element of thiophene in the compound suggests its potential application in material science. Yang, Hsiao, and Yang (1999) demonstrated the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acids), highlighting their excellent solubility, thermal stability, and film-forming properties. These characteristics indicate that thiophene derivatives, like the compound of interest, could be valuable in developing new materials for various high-performance applications (Yang, Hsiao, & Yang, 1999).
properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c16-10-3-5-11(6-4-10)21-8-1-2-13(19)18-15-12(14(17)20)7-9-22-15/h3-7,9H,1-2,8H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVWYRMWYNGPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2597378.png)
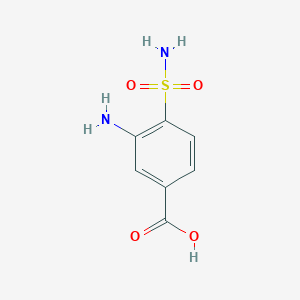

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide](/img/structure/B2597381.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2597382.png)
![2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid](/img/structure/B2597384.png)
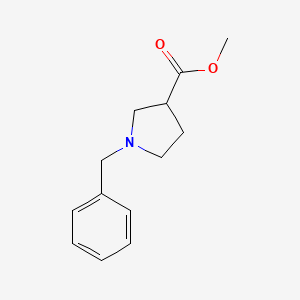
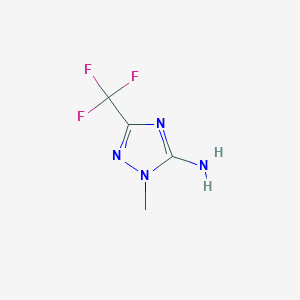

![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)
![2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B2597396.png)
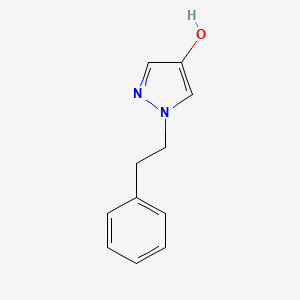

![N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2597401.png)